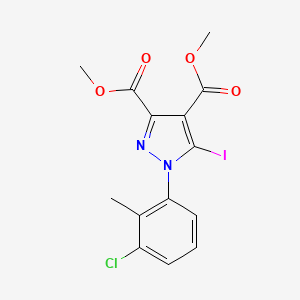

Dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate

CAS No.: 853349-33-4

Cat. No.: VC16033685

Molecular Formula: C14H12ClIN2O4

Molecular Weight: 434.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853349-33-4 |

|---|---|

| Molecular Formula | C14H12ClIN2O4 |

| Molecular Weight | 434.61 g/mol |

| IUPAC Name | dimethyl 1-(3-chloro-2-methylphenyl)-5-iodopyrazole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C14H12ClIN2O4/c1-7-8(15)5-4-6-9(7)18-12(16)10(13(19)21-2)11(17-18)14(20)22-3/h4-6H,1-3H3 |

| Standard InChI Key | VTKVMJOASCBFDW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, systematically describes its structure: a pyrazole ring substituted at positions 1, 3, 4, and 5. Position 1 bears a 3-chloro-2-methylphenyl group, while positions 3 and 4 are esterified with methyl groups. The iodine atom at position 5 introduces a polarizable σ-hole, enabling halogen bonding . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 853349-33-4 |

| EC Number | 665-152-8 |

| Molecular Formula | |

| Molecular Weight | 434.61 g/mol |

| SMILES | COC(=O)C1=C(N(N=C1I)C2=C(C(=CC=C2)Cl)C)C(OC)=O |

The presence of iodine distinguishes this compound from analogous pyrazole dicarboxylates, such as dimethyl 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (EC 665-150-7), which lacks the 5-iodo substituent .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis typically involves 1,3-dipolar cycloaddition between a substituted sydnone and dimethyl acetylenedicarboxylate, followed by functionalization at position 5. Aryl sydnones, such as 3-(3-chloro-2-methylphenyl)sydnone, react with acetylenedicarboxylates to form the pyrazole core, which is subsequently iodinated using or under mild conditions . The ester groups at positions 3 and 4 remain intact during iodination, as confirmed by -NMR spectroscopy .

Spectroscopic Characterization

-

-NMR: Signals at δ 3.8–3.9 ppm correspond to methoxy groups, while aromatic protons of the 3-chloro-2-methylphenyl moiety appear as a multiplet at δ 7.2–7.5 ppm.

-

-NMR: The carbonyl carbons of the ester groups resonate at δ 165–170 ppm, and the iodine-bearing C-5 atom shows significant deshielding (δ 95–100 ppm) due to electron withdrawal .

-

IR Spectroscopy: Strong absorptions at 1720 cm (C=O stretch) and 500–600 cm (C–I stretch) confirm functional groups .

Crystallography and Halogen Bonding

Solid-State Behavior

X-ray crystallography reveals that the iodine atom participates in halogen bonding (XB) with electron-rich sites. In related 5-iodopyrazoles, three motifs dominate:

-

C–I⋯N XB: Observed in structures with Lewis bases like pyridine (bond length: 2.9–3.1 Å).

-

C–I⋯O XB: Forms with carbonyl oxygen acceptors (bond length: 3.2–3.4 Å).

-

C–I⋯π XB: Involves aromatic π-systems (bond length: 3.5–3.7 Å) .

For dimethyl 1-(3-chloro-2-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, DFT calculations predict a σ-hole potential of +25–30 kcal/mol at iodine, facilitating strong XB interactions .

Supramolecular Assembly

The compound’s crystal packing is stabilized by:

-

Halogen bonds: C–I⋯O interactions between iodine and ester carbonyls.

-

Weak hydrogen bonds: C–H⋯O contacts involving methoxy groups.

-

π–π stacking: Between the pyrazole and aryl rings (distance: 3.6–3.8 Å) .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 180–185°C (decomposes) |

| Solubility | DMSO: >50 mg/mL; H2O: <0.1 mg/mL |

| LogP (Octanol-Water) | 3.2 ± 0.3 (Predicted) |

| Stability | Light-sensitive; stable under inert gas |

The iodine atom enhances molecular polarizability, increasing solubility in polar aprotic solvents like DMSO compared to non-halogenated analogs .

Applications and Future Directions

Supramolecular Chemistry

The iodine atom’s σ-hole enables applications in:

-

Crystal engineering: Designing porous frameworks via XB-directed assembly .

-

Sensor development: Halogen-bonded receptors for anion recognition.

Pharmaceutical Intermediates

Pyrazole dicarboxylates serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). The iodine substituent offers a handle for further functionalization via cross-coupling reactions .

Future research should explore:

-

Catalytic applications: As ligands in transition-metal complexes.

-

Biological activity: Screening for antimicrobial or anticancer properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume